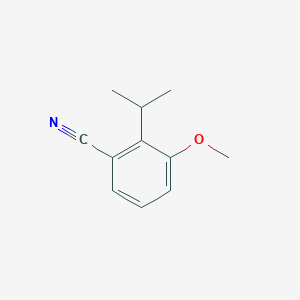
2-Isopropyl-3-methoxybenzonitrile
Descripción general
Descripción
2-Isopropyl-3-methoxybenzonitrile (IMB) is a chemical compound that belongs to the class of benzonitriles. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-methoxybenzonitrile is not fully understood. However, it is believed that it exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. 2-Isopropyl-3-methoxybenzonitrile has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
2-Isopropyl-3-methoxybenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 2-Isopropyl-3-methoxybenzonitrile has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropyl-3-methoxybenzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-Isopropyl-3-methoxybenzonitrile in lab experiments. It is toxic and can cause harm to researchers if not handled properly. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for the research of 2-Isopropyl-3-methoxybenzonitrile. One possible direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to investigate its potential as an antimicrobial and antifungal agent. Further studies are also needed to fully understand the mechanism of action of 2-Isopropyl-3-methoxybenzonitrile and its effects on various molecular targets.
Aplicaciones Científicas De Investigación
2-Isopropyl-3-methoxybenzonitrile has been widely used in scientific research, especially in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Isopropyl-3-methoxybenzonitrile has also been studied for its antimicrobial and antifungal activities.
Propiedades
Número CAS |
105041-68-7 |
|---|---|
Nombre del producto |
2-Isopropyl-3-methoxybenzonitrile |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-methoxy-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-9(7-12)5-4-6-10(11)13-3/h4-6,8H,1-3H3 |
Clave InChI |
XRWDUUFEQGNHCY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC=C1OC)C#N |
SMILES canónico |
CC(C)C1=C(C=CC=C1OC)C#N |
Sinónimos |
Benzonitrile, 3-methoxy-2-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

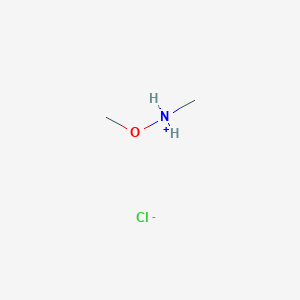

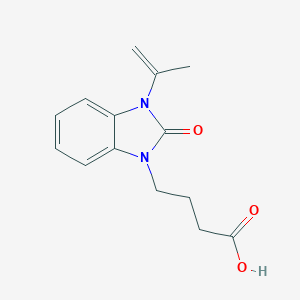
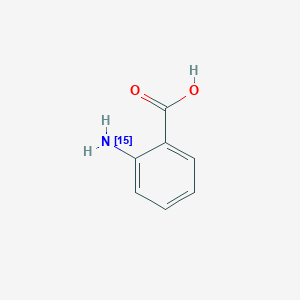
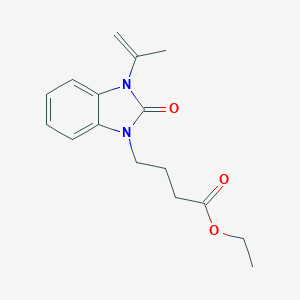
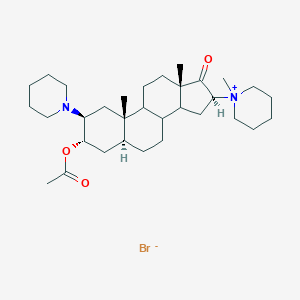
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
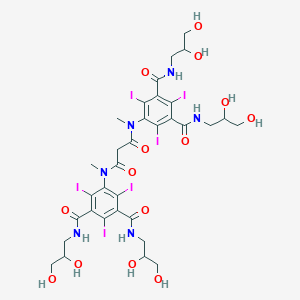
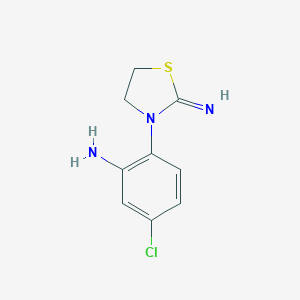
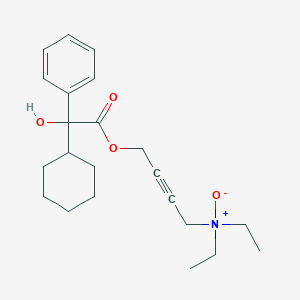
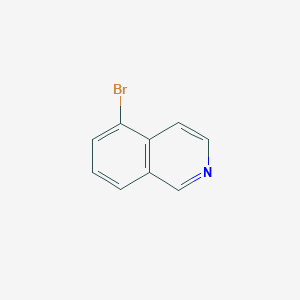
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)